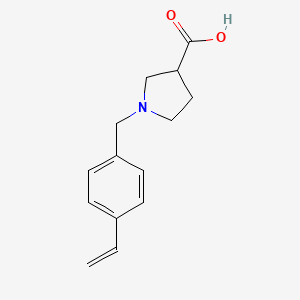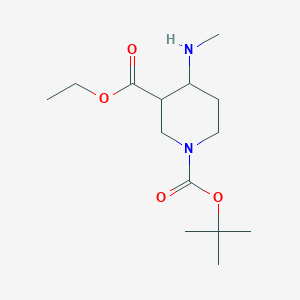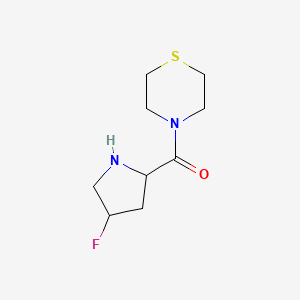
(4-氟代吡咯烷-2-基)(硫代吗啉)甲酮
描述
(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C9H15FN2OS and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
涉及氟代吡咯烷和硫代吗啉结构化合物的研究通常集中在它们的合成和结构表征上。例如,氟代吡咯烷衍生物的合成因其在药物化学中的重要性而备受关注,特别是作为二肽基肽酶 IV 抑制剂。此类化合物通过双氟化等方法合成,展示了它们作为药物应用合成子的潜力,因为它们易于制备且产率高 (Singh 和 Umemoto,2011)。
抗菌和抗肿瘤活性
与硫代吗啉相关的化合物已被探索其抗菌活性。例如,为此目的合成的衍生物已显示出作为具有较低毒性的生物活性分子的潜力,表明它们在治疗应用中的有用性 (Kardile 和 Kalyane,2010)。此外,已研究了含有吗啉和相关结构的化合物及其抗肿瘤活性。对这些化合物针对各种癌细胞系的合成和评估已证明了独特的抑制特性,强调了它们在癌症治疗中的潜力 (Tang 和 Fu,2018)。
光物理性质和应用
用氟原子修饰分子结构,如氟代吡咯烷衍生物,已被证明可以增强光稳定性和光谱性质,使这些化合物成为开发荧光探针和材料的优秀候选者。这一方面在设计用于生物医学分析和成像的新型荧光团的背景下尤为相关 (Woydziak 等,2012)。
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . The specific targets can vary greatly depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化分析
Biochemical Properties
(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor . This interaction is crucial as DPP-IV is involved in the regulation of glucose metabolism and immune response. Additionally, (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone has been observed to bind with certain proteins, influencing their structural conformation and activity . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of transporters and receptors on the cell surface, thereby altering cellular responses to external stimuli . Furthermore, (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These cellular effects underscore the compound’s potential in influencing cellular behavior and therapeutic outcomes.
Molecular Mechanism
At the molecular level, (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as DPP-IV, by binding to its active site and preventing substrate access . This inhibition can lead to increased levels of certain peptides and proteins that are normally degraded by DPP-IV, thereby influencing metabolic and immune processes. Additionally, (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone can have long-term effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis
Dosage Effects in Animal Models
The effects of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as improved glucose metabolism and immune response . High doses can lead to toxic or adverse effects, including liver and kidney damage, as well as alterations in normal physiological processes . These dosage effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential risks associated with high-dose exposure.
Metabolic Pathways
(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound undergoes metabolic activation, where it is converted into reactive intermediates that can interact with glutathione (GSH) or N-acetylcysteine (NAC) to form adducts . These interactions provide insight into the mechanisms of bioactivation and the potential effects on metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound is known to interact with specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone is determined by various targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is influenced by targeting signals that direct the compound to specific organelles, as well as post-translational modifications that affect its activity and function . Understanding the subcellular localization of (4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone is crucial for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSNDIIVERIZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


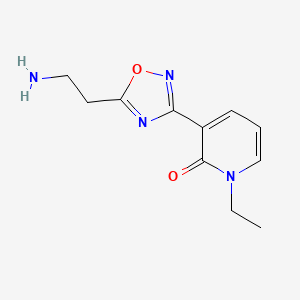
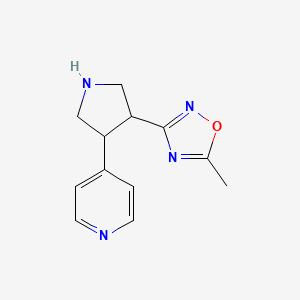
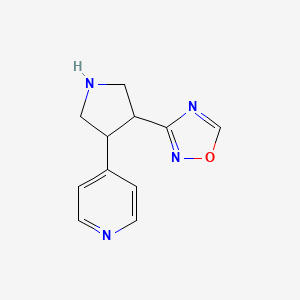
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)

![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)
![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)

